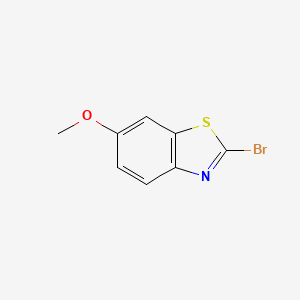
2-Bromo-6-méthoxybenzothiazole
Vue d'ensemble
Description
2-Bromo-6-methoxybenzothiazole is a heterocyclic compound with the molecular formula C8H6BrNOS It is characterized by a benzothiazole ring substituted with a bromine atom at the 2-position and a methoxy group at the 6-position
Applications De Recherche Scientifique
2-Bromo-6-methoxybenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-methoxybenzothiazole. It is generally stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.
Analyse Biochimique
Biochemical Properties
2-Bromo-6-methoxybenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit mitochondrial ubiquinol-cytochrome c reductase, an enzyme involved in the electron transport chain . This inhibition is crucial as it affects the overall energy production in cells. The compound’s interaction with this enzyme is characterized by binding to the enzyme’s active site, thereby preventing the normal substrate from binding and inhibiting the enzyme’s activity.
Cellular Effects
2-Bromo-6-methoxybenzothiazole has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of mitochondrial ubiquinol-cytochrome c reductase can lead to reduced ATP production, impacting cellular energy levels . Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Bromo-6-methoxybenzothiazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, it binds to the active site of mitochondrial ubiquinol-cytochrome c reductase, inhibiting its activity . This binding prevents the normal substrate from accessing the active site, thereby blocking the enzyme’s function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-methoxybenzothiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of mitochondrial ubiquinol-cytochrome c reductase, resulting in prolonged effects on cellular energy production and metabolism.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-methoxybenzothiazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit mitochondrial ubiquinol-cytochrome c reductase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and impaired organ function. These adverse effects are likely due to the compound’s potent inhibition of essential enzymes and disruption of cellular processes.
Metabolic Pathways
2-Bromo-6-methoxybenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its primary interaction is with mitochondrial ubiquinol-cytochrome c reductase, where it inhibits the enzyme’s activity . This inhibition affects the electron transport chain, leading to changes in metabolic flux and metabolite levels. Additionally, the compound can interact with other enzymes and cofactors, further influencing metabolic pathways and cellular function.
Transport and Distribution
Within cells and tissues, 2-Bromo-6-methoxybenzothiazole is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 2-Bromo-6-methoxybenzothiazole is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with mitochondrial ubiquinol-cytochrome c reductase suggests its localization within mitochondria, where it exerts its inhibitory effects on the enzyme and influences cellular energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methoxybenzothiazole can be synthesized through the Sandmeyer reaction. This involves the diazotization of 2-amino-6-methoxybenzothiazole followed by bromination using isoamyl nitrite and copper(II) bromide . The reaction typically proceeds under mild conditions, making it a convenient method for the preparation of this compound.
Industrial Production Methods: While specific industrial production methods for 2-Bromo-6-methoxybenzothiazole are not extensively documented, the general approach involves large-scale application of the Sandmeyer reaction. This method is favored due to its efficiency and the relatively low cost of reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-methoxybenzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Comparaison Avec Des Composés Similaires
2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of 2-Bromo-6-methoxybenzothiazole.
2-Bromo-6-methoxybenzothiazole-4-carboxylic acid: A derivative with additional functional groups that enhance its reactivity.
2-Bromo-6-methoxybenzothiazole-4-sulfonamide:
Uniqueness: 2-Bromo-6-methoxybenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propriétés
IUPAC Name |
2-bromo-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONWDJSSPJFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459135 | |
| Record name | 2-Bromo-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-58-4 | |
| Record name | 2-Bromo-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methoxy-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)




